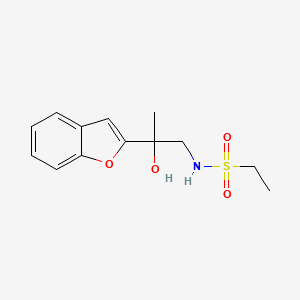

Methyl 7-Chloroindole-3-acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 7-Chloroindole-3-acetate (MCIA) is a derivative of indole-3-acetic acid (IAA), which is a naturally occurring auxin, a class of plant hormones that regulate various aspects of growth and development. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for the analysis of MCIA.

Synthesis Analysis

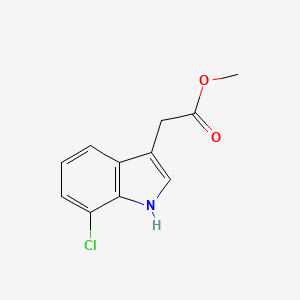

The synthesis of chlorinated indole derivatives can be complex, involving multiple steps and specific reagents. For instance, the identification of Methyl 4-chloroindolyl-3-acetate in peas was achieved using gas-liquid chromatography (GLC) and mass spectrometry, following AOAC pesticide residue procedures . Although this paper does not describe the synthesis of MCIA, the analytical techniques used for MCIA's close relative could be adapted for the synthesis and identification of MCIA.

Molecular Structure Analysis

The molecular structure of MCIA would likely resemble that of methyl acetate, as studied in the third paper, where the structure was determined using a combination of electron diffraction, microwave, and infrared spectroscopy . These techniques could be applied to MCIA to deduce its molecular geometry, bond lengths, and angles, which are crucial for understanding the molecule's reactivity and interactions.

Chemical Reactions Analysis

The reactivity of MCIA can be inferred from the second paper, which discusses the condensation reactions of chloral with various ketones . Although MCIA is not a ketone, the presence of the chloro group and the acetate moiety could imply that it may undergo similar reactions, such as nucleophilic substitution or condensation, under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of MCIA, such as solubility, melting point, and boiling point, are not directly provided in the papers. However, the analysis of Methyl 4-chloroindolyl-3-acetate in peas using GLC indicates that MCIA might also be amenable to such analysis, which could provide insights into its volatility and thermal stability . The recovery rate of MCIA's analog from peas suggests that MCIA might also exhibit moderate to low recovery rates in similar matrices.

科学的研究の応用

Plant Growth Regulation

Methyl 7-chloroindole-3-acetate derivatives, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have been explored for their potent auxin activity in bioassays to understand the structural features of auxins required to induce auxin-mediated growth in plants. 4-Cl-IAA, a naturally occurring auxin in certain plants, demonstrates significant growth and development implications in plant species like Pisum sativum and Vicia faba (Reinecke, 2004).

Microbial Degradation of Environmental Pollutants

Indole derivatives, including this compound, are present worldwide as environmental pollutants. Studies on the microbial degradation of these compounds reveal various aerobic and anaerobic pathways, highlighting the significance of understanding the microbial responses to indole derivatives for environmental cleanup efforts (Arora, Sharma, & Bae, 2015).

Synthetic and Biological Activities

Research into the synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters, which are structurally similar to this compound, shows promising applications in agriculture. These compounds have been found to exhibit stronger elongation activity and root formation promotion than the commonly used indole-3-acetic acid, suggesting their potential in enhancing agricultural productivity (Katayama, 2000).

Advanced Materials and Chemical Synthesis

The crystal structures of 7-chloroindole and its derivatives, including methyl variants, provide insights into molecular disorder phenomena, which are critical for the design of advanced materials and understanding the molecular dynamics in various chemical synthesis processes (Tanski, 2018).

Antioxidant Metabolites Synthesis

A study on the synthesis of 7-hydroxyoxindole-3-acetic acid from methyl indole-3-acetate demonstrates the production of antioxidant, endogenous metabolites found in corn. This synthesis process, which involves simultaneous iridium-catalyzed borylations, highlights the compound's relevance in producing natural antioxidants (Homer & Sperry, 2014).

作用機序

Target of Action

Methyl 7-Chloroindole-3-acetate is a derivative of indole, a heterocyclic compound that is prevalent in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets within the body.

Mode of Action

It is known that indole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates various biochemical processes.

Biochemical Pathways

Indole and its derivatives are produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The resulting compounds, including this compound, can then participate in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan to produce indole and its derivatives Therefore, changes in the gut microbiota could potentially affect the production and action of this compound

特性

IUPAC Name |

methyl 2-(7-chloro-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLRBOCSGBFZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)

![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)